molecular formula C18H25N5O3S B2827938 2-acetamido-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-(methylthio)butanamide CAS No. 2034194-36-8

2-acetamido-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-(methylthio)butanamide

Cat. No.: B2827938
CAS No.: 2034194-36-8
M. Wt: 391.49
InChI Key: IHJIOTKTJBATMR-YEFDVDDDSA-N
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Description

2-acetamido-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-(methylthio)butanamide (CAS# 2034194-36-8) is a synthetic organic compound with a molecular formula of C18H25N5O3S and a molecular weight of 391.49 g/mol . This carefully designed molecule features a (1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl group linked to a butanamide chain with acetamido and methylthio substituents, contributing to its unique stereochemistry and potential for targeted biological interactions . With a topological polar surface area of 142 Ų and properties indicative of good cell membrane permeability, this compound is a valuable chemical tool for medicinal chemistry and drug discovery research . It is particularly useful for investigating the structure-activity relationships of enzyme inhibitors and other pharmacological targets. Researchers can utilize this compound in high-throughput screening assays, as a building block for synthesizing more complex molecules, or as a reference standard in analytical studies. Available packages range from 1mg to 100mg to suit various research scales . This product is intended for non-human research applications only and is not approved for diagnostic, therapeutic, or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

2-acetamido-N-[4-(3-cyanopyrazin-2-yl)oxycyclohexyl]-4-methylsulfanylbutanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N5O3S/c1-12(24)22-15(7-10-27-2)17(25)23-13-3-5-14(6-4-13)26-18-16(11-19)20-8-9-21-18/h8-9,13-15H,3-7,10H2,1-2H3,(H,22,24)(H,23,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHJIOTKTJBATMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(CCSC)C(=O)NC1CCC(CC1)OC2=NC=CN=C2C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetamido-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-(methylthio)butanamide typically involves multiple steps, starting from readily available precursors. A general synthetic route may include:

    Formation of the Cyanopyrazinyl Ether: This step involves the reaction of a pyrazine derivative with a suitable cyanating agent under controlled conditions to introduce the cyano group.

    Cyclohexyl Ring Functionalization: The cyclohexyl ring is functionalized through a series of reactions, including halogenation and subsequent nucleophilic substitution to introduce the ether linkage with the cyanopyrazinyl group.

    Acetamido Group Introduction: The acetamido group is introduced via acylation of an amine precursor using acetic anhydride or acetyl chloride.

    Methylthio Group Addition:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques like chromatography, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylthio group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the positions adjacent to the functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Nucleophiles: Amines, thiols, and alcohols under basic or acidic conditions.

Major Products

    Sulfoxides and Sulfones: From oxidation of the methylthio group.

    Amines: From reduction of the cyano group.

    Substituted Derivatives: From nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. Its structural features suggest it could act as a ligand in binding studies or as a probe in biochemical assays.

Medicine

The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its unique structure may confer specific biological activities, such as enzyme inhibition or receptor modulation, making it a candidate for therapeutic development.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a specialty chemical in various manufacturing processes. Its reactivity and functional diversity make it suitable for applications in polymer science, coatings, and adhesives.

Mechanism of Action

The mechanism of action of 2-acetamido-N-((1r,4r)-4-((3-cyanopyrazin-2-yl)oxy)cyclohexyl)-4-(methylthio)butanamide would depend on its specific application. In a medicinal context, it might interact with molecular targets such as enzymes, receptors, or ion channels. The acetamido group could facilitate binding through hydrogen bonding, while the cyanopyrazinyl ether and methylthio groups might interact with hydrophobic pockets or participate in electronic interactions.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Structural Features

Compound Name Molecular Formula Molecular Weight Key Substituents Potential Activity
Target Compound C₁₈H₂₄N₄O₃S¹ 376.47 g/mol 3-cyanopyrazin-2-yloxy, methylthio, (1r,4r) Not reported
BK76135 C₁₇H₁₉N₅O₂ 325.36 g/mol 1H-pyrrol-1-yl, (1r,4r) Not reported
2-Acetamido-4-(methylthio)-N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)butanamide C₁₈H₂₄N₄O₃S 376.47 g/mol Pyridin-2-yloxy, methylthio, (1r,4r) Unknown; pyridine analogs often target kinases
N-{trans-4-[Ethyl-(2-hydroxyethyl)amino]cyclohexyl}acetamide C₁₃H₂₅N₂O₂ 257.35 g/mol Ethyl-(2-hydroxyethyl)amino, (1r,4r) Likely CNS modulation

Key Observations:

Substituent Effects: The 3-cyanopyrazin-2-yloxy group in the target compound differs from BK76135’s pyrrole ring and the pyridine analog’s pyridin-2-yloxy group . The methylthio group in the target compound and its pyridine analog increases lipophilicity (logP ~2.5 estimated), favoring membrane permeability over the hydroxylated derivative in .

Stereochemical Influence :

  • The (1r,4r) stereochemistry in the target compound and BK76135 contrasts with the (1S,4S) and (1R,4R) isomers in piperazine derivatives . Stereospecificity is critical for receptor binding; for example, (1r,4r) isomers in cyclohexyl-based compounds often exhibit superior bioavailability .

The methylthio group may confer resistance to oxidative metabolism, extending half-life compared to hydroxylated analogs .

Research Findings and Implications

Pharmacokinetic Predictions

  • Solubility : The pyrazine ring’s polarity may improve aqueous solubility compared to purely aromatic analogs (e.g., BK76135) .
  • Metabolic Stability : The methylthio group is less prone to oxidation than hydroxyl or amine groups in , suggesting improved metabolic stability.

Knowledge Gaps

  • No in vitro or in vivo data for the target compound are available in the provided evidence.
  • The impact of the 3-cyanopyrazin-2-yloxy group on target selectivity (e.g., vs. kinase or microbial enzymes) remains speculative.

Q & A

Q. What are the optimal synthetic conditions for achieving high yield and purity of the compound?

  • Methodological Answer : Synthesis requires precise control of reaction parameters:
  • Temperature : Maintain 0–5°C during reagent addition (e.g., TBTU coupling agents) to minimize side reactions .
  • Solvent : Use dry dichloromethane (DCM) or ethanol for acylation and substitution reactions to enhance solubility and reactivity .
  • Catalysts : Employ condensing agents like TBTU or thioglycolic acid for amide bond formation .
  • Purification : Column chromatography (silica gel, hexane:ethyl acetate gradients) or recrystallization to isolate the pure product .
    Key Validation : Monitor reactions via TLC (hexane:ethyl acetate, 9:3) and confirm purity with HPLC (>95%) .

Q. Which analytical techniques are critical for structural confirmation?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H and ¹³C NMR (400 MHz, DMSO-d₆) to verify cyclohexyl, pyrazine, and methylthio groups .
  • Mass Spectrometry : High-resolution MS (e.g., VG70-70H) to confirm molecular weight (e.g., [M+H]⁺) .
  • Elemental Analysis : Ensure C, H, N, S percentages align with theoretical values (±0.5%) .
    Advanced Tip : X-ray crystallography (if crystalline) provides unambiguous 3D structural data .

Advanced Questions

Q. How can researchers resolve contradictions in bioactivity data between structural analogs?

  • Methodological Answer :
  • Comparative SAR Analysis : Tabulate analogs with substituent variations (e.g., pyridine vs. pyrazine rings) and correlate with bioassay results (e.g., IC₅₀ values) . Example:
SubstituentBioactivity (IC₅₀, μM)
3-Cyanopyrazine0.45 (Anticancer)
4-Fluorophenyl1.20 (Antimicrobial)
  • Mechanistic Studies : Use molecular docking (e.g., AutoDock Vina) to compare binding affinities with target proteins (e.g., kinases) .
    Reference : Discrepancies often arise from steric hindrance or electronic effects of substituents .

Q. What experimental strategies are recommended to elucidate the compound’s mechanism of action?

  • Methodological Answer :
  • Biochemical Assays :
  • Enzyme Inhibition : Test against lipoxygenase or cytochrome P450 isoforms using spectrophotometric methods .
  • Cellular Uptake : Radiolabel the compound (e.g., ¹⁴C-methylthio group) and quantify intracellular accumulation via scintillation counting .
  • Omics Integration : Perform transcriptomic profiling (RNA-seq) on treated cell lines to identify dysregulated pathways .
    Validation : Cross-validate findings with CRISPR-Cas9 knockouts of suspected targets .

Q. How can computational modeling optimize derivatization for enhanced pharmacokinetics?

  • Methodological Answer :
  • ADMET Prediction : Use SwissADME or ADMETLab to forecast solubility, permeability, and metabolic stability. Prioritize derivatives with LogP < 3 and high topological polar surface area (>80 Ų) .
  • Dynamics Simulations : Run MD simulations (AMBER/CHARMM) to assess stability of compound-protein complexes over 100 ns trajectories .
    Case Study : Methylthio-to-sulfoxide derivatization improves solubility but may reduce membrane permeability .

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